N~2~-(2-fluorobenzyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
N~2~-(2-fluorobenzyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound that features a combination of fluorinated benzyl and phenyl groups, along with a sulfonyl glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-fluorobenzyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of the fluorinated benzyl and phenyl intermediates. These intermediates are then subjected to sulfonylation and glycinamide coupling reactions under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-fluorobenzyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzyl or phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N~2~-(2-fluorobenzyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2-fluorobenzyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-chlorobenzyl)-N-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N~2~-(2-bromobenzyl)-N-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Uniqueness
N~2~-(2-fluorobenzyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorinated groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C22H20F2N2O3S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C22H20F2N2O3S/c1-16-9-11-20(12-10-16)30(28,29)26(14-17-5-2-3-8-21(17)24)15-22(27)25-19-7-4-6-18(23)13-19/h2-13H,14-15H2,1H3,(H,25,27) |
InChI Key |
JCSIBYZPCDKRAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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